MBP146-78

描述

MBP146-78 is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) dependent protein kinases. It has shown significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites and other parasitic organisms . The compound is primarily used in scientific research to study its effects on parasitic infections and its potential therapeutic applications.

准备方法

合成路线和反应条件: MBP146-78 的合成涉及多个步骤,从核心吡咯结构的制备开始。关键步骤包括:

- 通过缩合反应形成吡咯环。

- 通过取代反应引入氟苯基。

- 通过亲核取代反应添加哌啶部分。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

- 优化反应条件以最大限度地提高产率和纯度。

- 使用高效反应器和纯化系统以确保产品质量一致。

- 实施严格的质量控制措施以满足监管标准 。

化学反应分析

Core Reactions

-

Pyrrole Ring Formation : The synthesis begins with a condensation reaction to form the pyrrole ring, a critical structural component.

-

Fluorophenyl Substitution : A substitution reaction introduces the 4-fluorophenyl group, enhancing selectivity and potency.

-

Piperidine Moiety Addition : A nucleophilic substitution reaction incorporates the 1-methylpiperidin-4-yl group, contributing to the compound’s binding affinity for PKG.

Industrial-Scale Optimization

-

Reaction Conditions : Reaction parameters (e.g., temperature, solvent choice) are optimized to maximize yield and purity.

-

Purification : High-efficiency reactors and chromatography systems ensure consistent product quality .

Chemical Stability and Solubility

-

Solubility : this compound is reported as slightly soluble in DMSO and ethanol . This property influences its bioavailability and experimental handling.

-

Stability : Long-term storage at -20°C is recommended, with a shelf life of ≥2 years under these conditions .

Potential Reactions Based on Functional Groups

While direct data on this compound’s reactivity is scarce, its functional groups suggest susceptibility to:

-

Electrophilic Substitution : The pyridine and pyrrole rings may undergo electrophilic substitution under acidic conditions.

-

Nucleophilic Attack : The fluorophenyl group’s electron-withdrawing nature may modulate reactivity in nucleophilic substitution reactions.

Research Gaps and Limitations

The provided sources lack explicit data on oxidation, reduction, or degradation pathways for this compound. Further studies are needed to characterize its reactivity under physiological or experimental conditions.

科学研究应用

Chemistry

MBP146-78 serves as a valuable tool compound for studying the inhibition of cGMP-dependent protein kinases. Its unique properties allow researchers to explore the biochemical pathways influenced by PKG inhibition.

Biology

The compound has been extensively investigated for its effects on parasitic infections, particularly on Toxoplasma gondii. Studies have demonstrated that this compound effectively inhibits the replication of tachyzoites, making it a potential candidate for treating parasitic diseases .

Medicine

In the medical field, this compound is being explored for its therapeutic potential against parasitic diseases. Its selective inhibition of PKG suggests that it may have fewer side effects compared to other treatments, as it shows low toxicity to host cells while effectively targeting parasites.

Case Study 1: Inhibition of Toxoplasma gondii

A study highlighted that this compound significantly reduced intracellular calcium spikes in T. gondii tachyzoites when treated with estradiol and progesterone. This indicates that the compound's inhibition of PKG plays a crucial role in modulating calcium signaling pathways in parasites .

Case Study 2: Therapeutic Potential

Research has indicated that this compound could be developed into a therapeutic agent for treating parasitic infections due to its reversible suppression of lytic growth in parasites. Its selectivity and potency position it favorably compared to other antiparasitic agents currently in use.

作用机制

MBP146-78 通过选择性抑制 cGMP 依赖性蛋白激酶发挥作用。这些激酶的抑制会破坏对寄生生物生存和复制至关重要的信号通路。 该化合物靶向激酶的活性位点,阻止下游底物的磷酸化,最终导致寄生虫生长的抑制 。

类似化合物:

- 炔螨特

- 氯杀螨醇

- 克罗米通

- 吡喹酮

比较: this compound 在作为 cGMP 依赖性蛋白激酶抑制剂的高选择性和效力方面是独一无二的。与类似化合物相比,它在抑制弓形虫和其他寄生虫的复制方面显示出优异的疗效。 其对溶解性寄生虫生长的可逆抑制和对宿主细胞的低毒性进一步突出了其作为治疗剂的潜力 。

相似化合物的比较

- Propargite

- Closantel

- Crotamiton

- Praziquantel

Comparison: MBP146-78 is unique in its high selectivity and potency as a cGMP dependent protein kinase inhibitor. Compared to similar compounds, it has shown superior efficacy in inhibiting the replication of Toxoplasma gondii and other parasites. Its reversible suppression of lytic parasite growth and low toxicity to host cells further highlight its potential as a therapeutic agent .

生物活性

MBP146-78, a compound with the CAS number 188343-77-3, is primarily recognized for its potent and selective inhibition of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG). This characteristic positions it as a significant agent in the study of various biological processes, particularly concerning parasitic infections such as Toxoplasma gondii.

Overview of this compound

Chemical Structure and Properties:

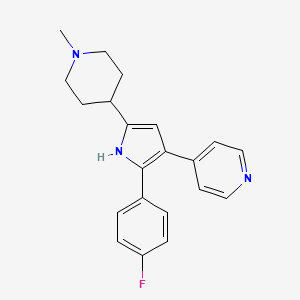

- IUPAC Name: 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine

- Molecular Formula: C19H22FN3

- Molecular Weight: 303.40 g/mol

This compound operates by specifically targeting PKG, inhibiting its activity through binding at the enzyme's active site. This inhibition disrupts several key biochemical pathways that rely on PKG, including those involved in cell growth, differentiation, and signal transduction.

Biochemical Pathways Affected

- Signal Transduction: Disruption in the signaling pathways that regulate cellular responses.

- Cell Growth and Differentiation: Inhibition of processes essential for cellular proliferation and specialization.

Biological Activity Against Toxoplasma gondii

Research has demonstrated that this compound exhibits significant efficacy in inhibiting the replication of Toxoplasma gondii tachyzoites. This is particularly relevant given the parasite's impact on human health, especially in immunocompromised individuals.

Case Study: Inhibition of T. gondii

In a controlled study, this compound was shown to:

- Reduce tachyzoite replication rates significantly.

- Exhibit low toxicity to host cells while effectively suppressing parasite growth.

The compound's ability to reversibly inhibit lytic growth further highlights its potential as a therapeutic agent against parasitic infections.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy Against T. gondii | Toxicity to Host Cells |

|---|---|---|---|

| This compound | cGMP-dependent PKG inhibitor | High | Low |

| Propargite | Mite growth regulator | Moderate | Moderate |

| Closantel | Antiparasitic agent | Moderate | Moderate |

| Praziquantel | Anthelmintic action | High | Low |

This compound stands out for its high selectivity and potency compared to other compounds within its class.

Research Applications

The compound has broad applications across various fields:

- Chemistry: Utilized as a tool compound for studying cGMP-dependent protein kinases.

- Biology: Investigated for its effects on parasitic infections.

- Medicine: Explored for potential therapeutic applications in treating parasitic diseases.

- Industry: Used in developing new antiparasitic agents and kinase inhibitors.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of MBP146-78 in inhibiting cGMP-dependent protein kinase (PKG)?

this compound selectively binds to the ATP-binding pocket of PKG, disrupting its catalytic activity by competitively inhibiting cGMP-mediated phosphorylation. This mechanism is critical for blocking PKG-dependent signaling pathways in Toxoplasma gondii, leading to parasite growth arrest . To validate this, researchers should perform kinase activity assays using recombinant PKG isoforms and compare inhibition profiles against other PKG inhibitors (e.g., HA-100) .

Q. How can researchers confirm the selectivity of this compound for PKG over related kinases (e.g., PKA or PKC)?

Use panel-based kinase profiling assays with recombinant human or parasite-derived kinases. For example, this compound shows >100-fold selectivity for T. gondii PKG over human PKA/PKC at 10 µM, as demonstrated by IC₅₀ comparisons in fluorometric assays . Include negative controls (e.g., solvent-only treatments) to rule off-target effects.

Q. What are the optimal storage and reconstitution conditions for this compound to ensure stability in experiments?

Store lyophilized powder at -20°C in desiccated conditions (stable for 3 years). For working solutions, dissolve in anhydrous DMSO (≥99.9% purity) to 10 mM stock and aliquot at -80°C (stable ≤2 years). Avoid freeze-thaw cycles to prevent hydrolysis of the fluorophenyl group .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound’s efficacy across T. gondii strains?

Conduct dose-response assays (0.1–50 µM) across multiple strains (e.g., RH, ME49, Pru) using intracellular proliferation assays. Measure half-maximal inhibitory concentrations (IC₅₀) and correlate with PKG sequence polymorphisms. Strains with mutations in the PKG ATP-binding domain may exhibit reduced sensitivity, necessitating genetic complementation studies .

Q. What methodologies resolve contradictions in this compound’s cytostatic vs. cytotoxic effects in parasite models?

Use time-lapse microscopy and ATP-based viability assays (e.g., CellTiter-Glo®) to distinguish reversible growth arrest (cytostatic) from cell death (cytotoxic). For T. gondii, cytostatic effects dominate at IC₅₀ (1–5 µM), while cytotoxicity occurs at ≥20 µM after 72-hour exposure. Include caspase activation assays to confirm apoptotic pathways .

Q. How can researchers validate PKG inhibition as the sole contributor to this compound’s anti-parasitic activity?

Employ CRISPR-Cas9-generated PKG knockout parasites and rescue experiments with wild-type PKG. If this compound loses efficacy in knockouts but activity is restored in rescued lines, PKG is the primary target. Additionally, perform transcriptomic profiling to identify off-target pathways (e.g., calcium signaling) perturbed by high-dose treatments .

Q. What statistical approaches are recommended for analyzing dose-dependent PKG inhibition data?

Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC₅₀ values. For reproducibility, triplicate technical replicates and ≥3 biological replicates are required. Report 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. Key Recommendations for Methodological Rigor

- Contradiction Management : Cross-validate findings with orthogonal assays (e.g., Western blotting for phosphorylated PKG substrates).

- Ethical Compliance : Adhere to institutional biosafety protocols for handling T. gondii (BSL-2) .

- Data Sharing : Deposit raw kinase assay datasets in repositories like Zenodo for peer validation .

属性

IUPAC Name |

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNFHXBUDPAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333333 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188343-77-3 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。